2-(3,4-Difluorophenyl)cyclopropanecarboxamide

Hofmann rearrangement ticagrelor intermediate stereospecific synthesis

2-(3,4-Difluorophenyl)cyclopropanecarboxamide (CAS 1824069-88-6; defined stereoisomer CAS 1006376-62-0 for the (1R,2R)-enantiomer) is a chiral cyclopropane carboxamide derivative bearing a 3,4-difluorophenyl substituent, with molecular formula C₁₀H₉F₂NO and molecular weight 197.18 g/mol. This compound is a critical intermediate in the multi-step synthesis of ticagrelor (Brilinta®/Brilique®), the first reversible oral P2Y12 receptor antagonist for preventing thrombotic events in acute coronary syndrome.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
Cat. No. B8036869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluorophenyl)cyclopropanecarboxamide
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)N)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H9F2NO/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H2,13,14)
InChIKeyPYEJQVYISBUGDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Difluorophenyl)cyclopropanecarboxamide – Key Cyclopropane Intermediate for Ticagrelor Synthesis and P2Y12 Antagonist Development


2-(3,4-Difluorophenyl)cyclopropanecarboxamide (CAS 1824069-88-6; defined stereoisomer CAS 1006376-62-0 for the (1R,2R)-enantiomer) is a chiral cyclopropane carboxamide derivative bearing a 3,4-difluorophenyl substituent, with molecular formula C₁₀H₉F₂NO and molecular weight 197.18 g/mol . This compound is a critical intermediate in the multi-step synthesis of ticagrelor (Brilinta®/Brilique®), the first reversible oral P2Y12 receptor antagonist for preventing thrombotic events in acute coronary syndrome . The (1R,2R) stereochemistry of the cyclopropane ring is essential, as it undergoes a stereospecific Hofmann rearrangement to yield the key (1R,2S)-amine intermediate that forms the cyclopropylamino pharmacophore of ticagrelor [1]. Physicochemically, the (1R,2R)-enantiomer is a white to off-white crystalline solid with a melting point of 145–147 °C, predicted density of 1.366 g/cm³, slight solubility in DMSO and methanol, and requires storage at -20 °C under inert atmosphere due to hygroscopicity .

Why Generic Substitution of 2-(3,4-Difluorophenyl)cyclopropanecarboxamide with In-Class Analogs Fails in Ticagrelor-Directed Synthesis


The cyclopropane ring of 2-(3,4-difluorophenyl)cyclopropanecarboxamide contains two chiral centers, giving rise to four possible stereoisomers—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—each with distinct reactivity and biological relevance. Only the (1R,2R)-carboxamide (or its ethyl ester precursor) undergoes stereospecific Hofmann rearrangement with retention of configuration at the cyclopropane C1 position to yield the (1R,2S)-amine, which is the sole enantiomer incorporated into the ticagrelor API [1]. Substituting the carboxamide with the corresponding (1R,2R)-carboxylic acid (CAS 220352-36-3) introduces a mandatory Curtius rearrangement or an additional activation step (acyl azide formation), increasing step count and introducing hazardous reagents such as sodium azide or diphenylphosphoryl azide [2]. Using the racemic (trans)-carboxamide (CAS 1006614-51-2) would produce a 1:1 mixture of amine enantiomers that cannot be separated without chiral resolution, doubling waste and cost [3]. Furthermore, the carboxamide functionality is specifically required for the Hofmann rearrangement; the corresponding methyl or ethyl ester (CAS 1006376-62-0 precursor) must first be converted to the carboxamide via ammonolysis, adding an extra synthetic step [3]. These stereochemical and functional-group constraints mean that no in-class analog—acid, ester, racemate, or regioisomer—can serve as a drop-in replacement without compromising yield, enantiopurity, process safety, or regulatory compliance.

Quantitative Differentiation Evidence for 2-(3,4-Difluorophenyl)cyclopropanecarboxamide vs. Closest Analogs


Hofmann Rearrangement Substrate Specificity: Carboxamide vs. Carboxylic Acid Precursor Step-Count and Hazard Profile

In the established industrial route to ticagrelor (patent CN102796007B), trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide (10 g) is directly treated with 10% NaOCl (110 g) and 30% NaOH (40 mL) at 40 °C for 10 hours to yield the (1R,2S)-amine via stereospecific Hofmann rearrangement [1]. By contrast, the corresponding (1R,2R)-carboxylic acid (CAS 220352-36-3) requires prior conversion to an acyl azide intermediate—typically via reaction with diphenylphosphoryl azide (DPPA) or via acyl chloride formation followed by sodium azide treatment—before Curtius rearrangement can proceed, adding one to two extra synthetic steps and introducing explosive/hazardous azide reagents [2]. The carboxamide thus eliminates the need for azide chemistry entirely, replacing a high-hazard Curtius sequence with a benign NaOCl-mediated Hofmann process [1]. The overall yield from 3,4-difluorobenzaldehyde to the isolated carboxamide is 78.3% (13.9 g from 12.8 g starting aldehyde, MW-adjusted) [1].

Hofmann rearrangement ticagrelor intermediate stereospecific synthesis step economy

Biocatalytic vs. Traditional Simmons-Smith Cyclopropanation: Enantioselectivity and Diastereoselectivity for the Ethyl Ester Precursor

A biocatalytic route using engineered truncated globin from Bacillus subtilis catalyzes the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate on a preparative scale to give ethyl-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate—the direct precursor to the target carboxamide—in 79% isolated yield, with >99% diastereomeric ratio (dr) and 98% enantiomeric excess (ee), all in a single step [1]. In contrast, the traditional chemical Simmons-Smith cyclopropanation route (patent CN102796007B) employs zinc ethyl, methylene iodide, and a chiral ligand (anti-1,2-cyclohexanediamine/2-hydroxy-3,5-di-tert-butyl benzaldehyde) to achieve the (1R,2R)-ester, but the diastereoselectivity and enantioselectivity values are not explicitly quantified in the patent, and the process requires stoichiometric zinc reagent, generating heavy metal waste [2]. The engineered myoglobin catalysts reported by Hernandez et al. (2016) achieve complementary stereoselectivity with 98–99.9% de and 96–99.9% ee for trans-(1R,2R) cyclopropane products [3]. The biocatalytic route thus provides a single-step, high-selectivity alternative that directly impacts the stereochemical purity of the downstream carboxamide.

biocatalysis cyclopropanation engineered globin enantioselectivity diastereoselectivity

Physicochemical Differentiation: Melting Point, Density, and Physical State vs. Carboxylic Acid and Amine Analogs

The (1R,2R)-carboxamide (CAS 1006376-62-0) is a white to off-white crystalline solid with a melting point of 145–147 °C and a predicted density of 1.366 ± 0.06 g/cm³ . These properties differ markedly from its closest in-class analogs: the (1R,2R)-carboxylic acid (CAS 220352-36-3) melts at 78–81 °C with a higher density of 1.435 ± 0.06 g/cm³ , while trans-2-(3,4-difluorophenyl)cyclopropylamine (the downstream amine) is a viscous pale yellowish liquid with a density of 0.929 ± 0.06 g/cm³ and a boiling point of 321.1 °C (predicted) . The carboxamide's intermediate melting point and crystalline solid form provide practical advantages for handling, storage, and purification: it can be crystallized from isopropyl ether (as demonstrated in patent CN102796007B) [1], allowing removal of stereochemical impurities through recrystallization. The carboxylic acid, with its lower melting point and tendency to form dimers via hydrogen bonding, may require chromatographic purification. The amine, as a liquid, typically requires salt formation (e.g., (R)-mandelate or hydrochloride) to achieve suitable purity for downstream use .

physicochemical properties melting point crystallinity solid-state characterization procurement specification

Commercial Purity Benchmarking: HPLC Purity of the (1R,2R)-Carboxamide vs. Other Ticagrelor Cyclopropane Intermediates

The (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxamide is commercially available at 98% standard purity (Bidepharm, with batch-specific NMR, HPLC, and GC certificates of analysis) and up to 99%+ HPLC purity from select suppliers . It is designated as Ticagrelor Impurity 13 (also Impurity 81, Impurity 102), and is supplied as a reference standard with detailed characterization data compliant with regulatory guidelines (ICH Q3A/Q3B) for ANDA filing and commercial production quality control [1]. The compound is produced under ISO 17034 reference material producer accreditation as an analytical standard for ticagrelor impurity method development and method validation (AMV) . In comparison, the corresponding (1R,2R)-carboxylic acid is typically offered at 97% purity , and the (1R,2S)-amine free base—being a liquid—is generally supplied as its hydrochloride or mandelate salt, with purity specifications varying by salt form and supplier . The carboxamide thus serves the dual role of a high-purity synthetic intermediate and a certified reference standard, reducing the need for separate procurement of impurity markers.

HPLC purity reference standard impurity profiling quality control ANDA

Functional Group Reactivity Advantage: Direct Ammonolysis Substrate vs. Multi-Step Ester-to-Carboxamide Conversion

In the convergent ticagrelor synthesis, the (1R,2R)-carboxamide can be directly converted to the (1R,2S)-amine via Hofmann rearrangement, whereas the corresponding ethyl ester—the most common cyclopropanation product from both the Simmons-Smith and biocatalytic routes—must first undergo ammonolysis (methanolic ammonia, 40 °C, 15 hours) to form the carboxamide before the Hofmann step [1]. This ammonolysis step, while straightforward, requires anhydrous conditions, extended reaction time (15 h), and consumes the ester intermediate that could otherwise be reserved for alternative downstream chemistry. Procuring the pre-formed carboxamide eliminates this ammonolysis step entirely, reducing the overall process step count by one and shortening the critical path from cyclopropanation to the final amine intermediate. In process mass intensity (PMI) terms, eliminating one step reduces solvent consumption (methanol, ethyl acetate, brine workup) and associated waste streams [1]. The carboxamide is also a more stable storage form than the ethyl ester (which is susceptible to hydrolysis under ambient moisture) and the free amine (which requires cold storage as a salt to prevent oxidation and CO₂ absorption) .

ammonolysis functional group interconversion step economy process mass intensity

Optimal Procurement and Application Scenarios for 2-(3,4-Difluorophenyl)cyclopropanecarboxamide


Ticagrelor API Manufacturing: Direct Hofmann Substrate for Late-Stage Intermediate Production

The (1R,2R)-carboxamide is the immediate precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, the key cyclopropane-containing fragment of ticagrelor. In the optimized patent route (CN102796007B), 10 g of the carboxamide is converted to the (1R,2S)-amine in a single Hofmann rearrangement step (10% NaOCl, 30% NaOH, 40 °C, 10 h) without requiring azide reagents, high-pressure hydrogenation, or chiral resolution [1]. This makes the carboxamide the preferred procurement form for generic API manufacturers seeking to minimize hazardous chemistry (no NaN₃ or DPPA) and maximize step economy. The carboxamide-to-amine conversion proceeds with retention of the cyclopropane C1 configuration, ensuring that the stereochemical integrity established at the cyclopropanation stage is preserved through to the final API [1]. For CDMOs scaling ticagrelor production under ICH Q11 guidelines, sourcing the pre-formed, high-purity (1R,2R)-carboxamide eliminates the need to develop and validate in-house ammonolysis and azide chemistry, reducing regulatory burden and process development timelines [2].

Analytical Reference Standard for Ticagrelor Impurity Profiling and ANDA Filing

The (1R,2R)-carboxamide is designated as Ticagrelor Impurity 13 (also Impurity 81, Impurity 102) and is commercially available as a certified reference standard (ISO 17034) with full characterization data (NMR, HPLC, MS, TGA) compliant with ICH Q3A/Q3B guidelines [1]. For generic pharmaceutical companies preparing ANDA submissions for ticagrelor, this compound serves as a critical impurity marker for HPLC method development, method validation (AMV), and batch release testing [2]. The carboxamide's well-defined crystalline form (mp 145–147 °C) and stability under recommended storage (-20 °C, inert atmosphere) make it an ideal reference standard with reliable long-term stability for use in quality control laboratories . Procuring the carboxamide from suppliers offering ISO 17034-certified reference material ensures traceability and regulatory acceptance for impurity quantification in API batches, a requirement that generic competitors must satisfy to demonstrate pharmaceutical equivalence to the reference listed drug (Brilinta®) [1].

Biocatalytic Process Development: Chiral Cyclopropane Building Block Derived from Engineered Enzyme Routes

The ethyl ester precursor of the carboxamide can now be produced via a single-step biocatalytic cyclopropanation using engineered globin enzymes, achieving 79% yield, >99% dr, and 98% ee from 3,4-difluorostyrene and ethyl diazoacetate [1]. Subsequent ammonolysis yields the (1R,2R)-carboxamide with essentially no erosion of enantiopurity [2]. This biocatalytic route offers a green chemistry advantage over traditional Simmons-Smith cyclopropanation, which requires stoichiometric zinc ethyl and methylene iodide, generating heavy metal waste streams [2]. For process R&D groups evaluating sustainable manufacturing routes to ticagrelor intermediates, sourcing carboxamide derived from the biocatalytic route provides documented >99% dr and 98% ee, whereas chemically derived material may require additional chiral purity verification. The lipase-catalyzed resolution approach (using immobilized Candida antarctica lipase B, CALB) achieves enantioselectivity of E = 197 and k₂RR·KₘRR⁻¹ = 5.512 L/h·g at 45 °C, offering an orthogonal enzymatic route to (1R,2R)-enriched material . Both biocatalytic approaches complement traditional chemical synthesis, providing process chemists with alternative sourcing strategies that minimize heavy metal usage and improve atom economy.

Structure-Activity Relationship (SAR) Studies on Cyclopropane-Containing P2Y12 Antagonists

While the (1R,2R)-carboxamide itself is primarily a synthetic intermediate rather than a bioactive compound, its cyclopropane-1-carboxamide scaffold is a versatile building block for medicinal chemistry exploration beyond ticagrelor [1]. The 3,4-difluorophenyl substitution pattern is known to enhance metabolic stability and binding affinity of drug candidates, and the cyclopropane ring introduces conformational constraint that can improve target selectivity [2]. The carboxamide functional group can be further derivatized through N-alkylation, reduction to the amine, hydrolysis to the carboxylic acid, or dehydration to the nitrile, providing multiple vectors for SAR expansion [2]. For medicinal chemistry groups exploring P2Y12 antagonists or other cyclopropane-containing scaffolds, the (1R,2R)-carboxamide offers an entry point to diverse analog libraries. The compound's availability at 98%+ purity with full characterization data (NMR, HPLC, MS) from multiple suppliers ensures reproducibility in SAR campaigns . Additionally, the (1S,2S)-enantiomer and racemic trans-carboxamide (CAS 1006614-51-2) are also commercially available as impurity standards, enabling stereochemical SAR comparisons within the same scaffold family .

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